

Physical and chemical properties of 3-Methoxy-6-methylpicolinonitrile

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Compound of Interest

Compound Name: 3-Methoxy-6-methylpicolinonitrile

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An In-depth Technical Guide to 3-Methoxy-6-methylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3-Methoxy-6-methylpicolinonitrile** (CAS No: 95109-36-7). It is intended to be a core resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery. This document summarizes key data, outlines experimental protocols, and discusses the compound's significance as a versatile building block in modern organic synthesis.

Core Physical and Chemical Properties

3-Methoxy-6-methylpicolinonitrile, also known as 3-methoxy-6-methylpyridine-2-carbonitrile, is a substituted pyridine derivative. The presence of a nitrile group, a methoxy group, and a methyl group on the pyridine scaffold makes it a valuable intermediate for the synthesis of more complex heterocyclic compounds.^[1] Its core properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ N ₂ O	[2][3]
Molecular Weight	148.16 g/mol	[3][4]
CAS Number	95109-36-7	[2][3]
IUPAC Name	3-methoxy-6-methylpyridine-2-carbonitrile	[1][2]
LogP	0.97	[2]
Hydrogen Bond Acceptor Count	3	[2][4]
Hydrogen Bond Donor Count	0	[2][4]
Rotatable Bond Count	1	[2][4]
Polar Surface Area	46 Å ²	[2]
Storage Conditions	Sealed in a dry place at room temperature.	[3]
Boiling Point	No data available.	[3]

Spectroscopic and Analytical Characterization

Detailed structural elucidation of **3-Methoxy-6-methylpicolinonitrile** relies on standard spectroscopic methodologies. While specific spectra for this compound are proprietary to chemical suppliers, the expected characteristics can be predicted based on its structure.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a fundamental technique for confirming the structure of organic molecules.[1]

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. This would include signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a singlet for the methoxy group protons. The precise chemical shifts and coupling patterns would confirm the substitution pattern on the pyridine ring.[1]

- ^{13}C NMR: The carbon NMR spectrum would show eight distinct signals, corresponding to each unique carbon atom in the molecule, including the carbon of the nitrile group.

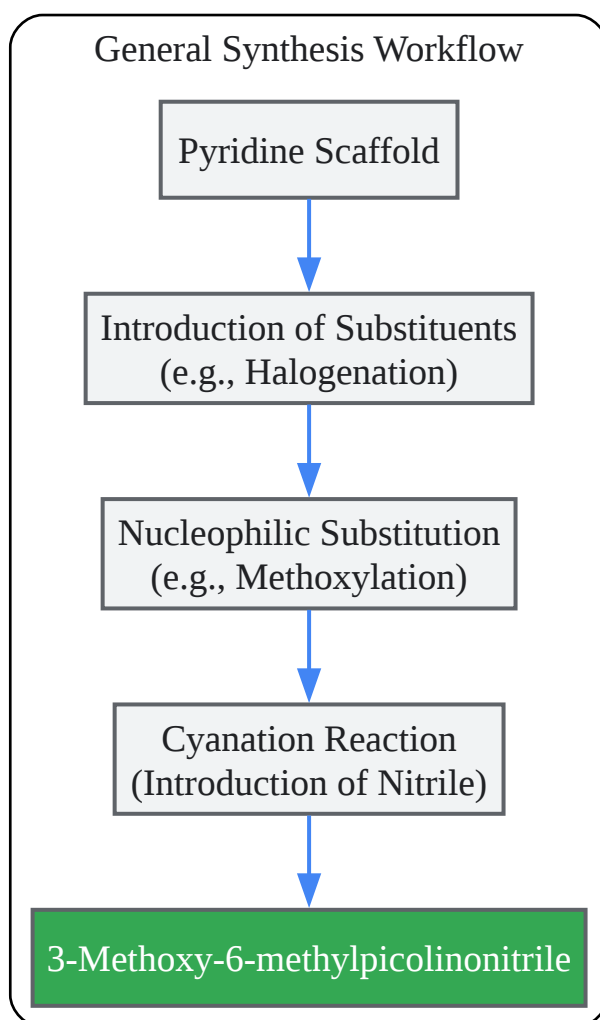
2.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of key functional groups. For this molecule, a characteristic sharp peak for the nitrile ($\text{C}\equiv\text{N}$) group stretch would be expected around $2210\text{--}2230\text{ cm}^{-1}$.

2.3. Mass Spectrometry (MS) Mass spectrometry would be used to confirm the molecular weight of the compound. The exact mass should be consistent with its molecular formula, $\text{C}_8\text{H}_8\text{N}_2\text{O}$ (148.0637 g/mol).^[4]

Synthesis and Reactivity

3.1. General Synthesis Strategies The synthesis of substituted picolinonitriles like **3-Methoxy-6-methylpicolinonitrile** typically involves multi-step strategies that build functionality on a pyridine core.^[1] A general workflow might include:

- Ring Formation: Construction of the substituted pyridine ring.^[1]
- Functional Group Introduction: Stepwise introduction of the nitrile, methoxy, and methyl groups through reactions such as nucleophilic substitution, cyanation (e.g., Sandmeyer reaction), or other cross-coupling methods.^[1]



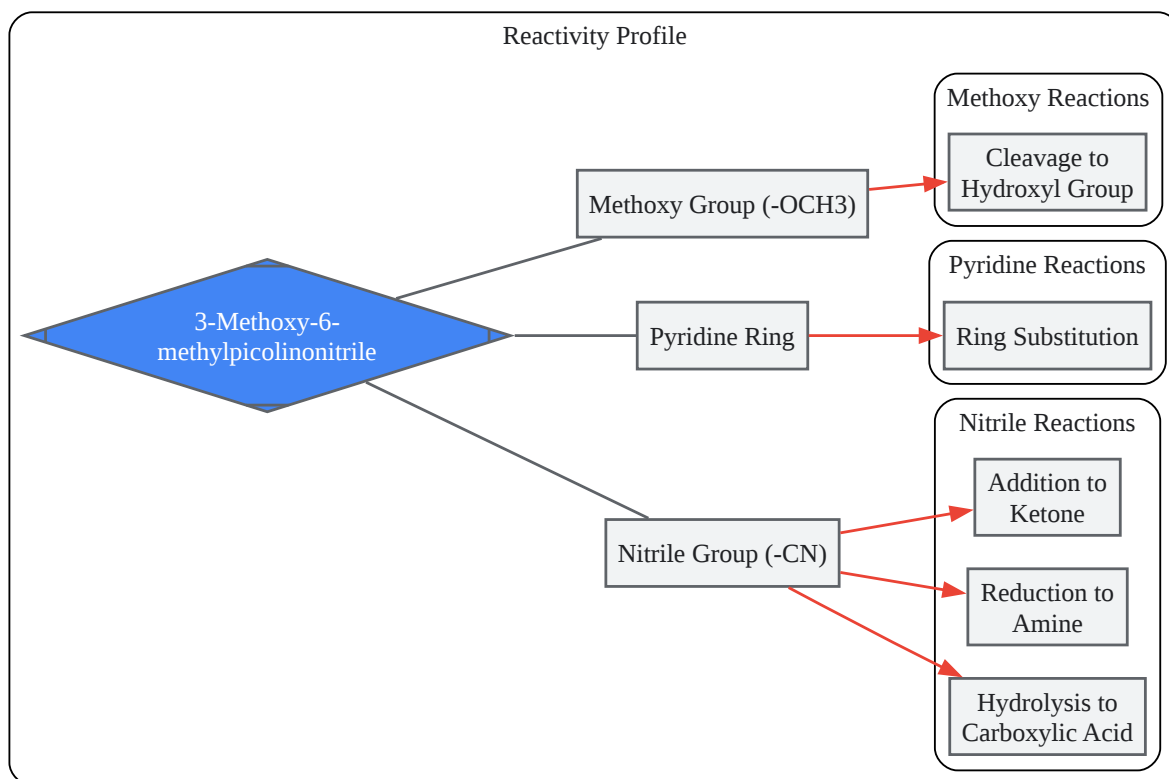
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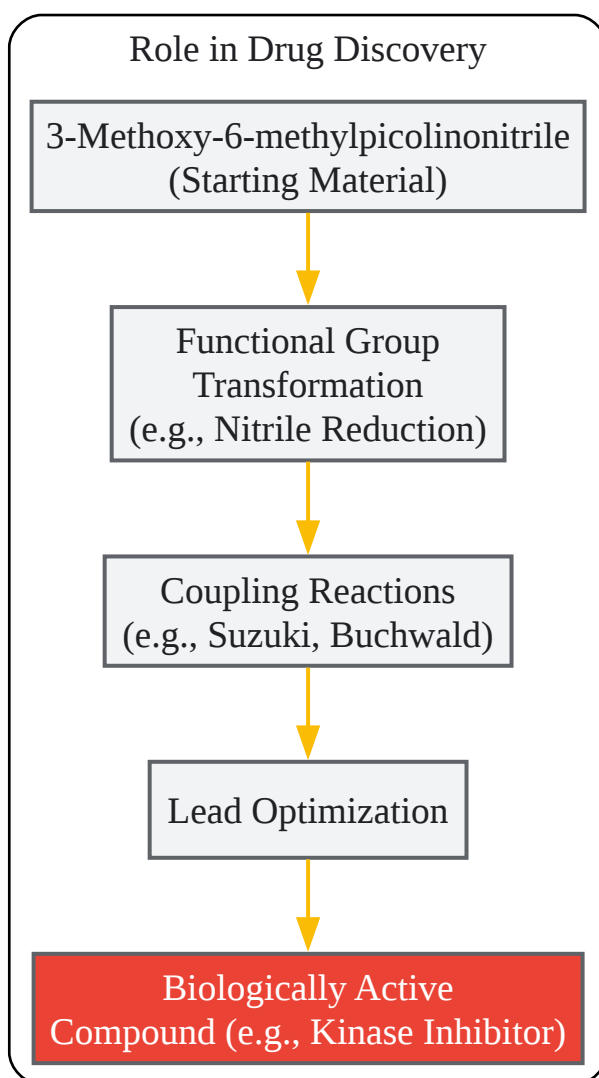
Caption: General synthetic workflow for picolinonitrile derivatives.

3.2. Chemical Reactivity The reactivity of **3-Methoxy-6-methylpicolinonitrile** is governed by its three key functional groups: the nitrile, the methoxy group, and the pyridine ring. This versatility makes it a valuable intermediate.^[1]

- Nitrile Group: The nitrile group is a versatile handle for further chemical transformations. It can undergo:
 - Hydrolysis: To form a carboxylic acid.
 - Reduction: To form a primary amine.

- Addition Reactions: With organometallic reagents to form ketones.[\[1\]](#)
- Pyridine Ring: The pyridine ring can participate in various reactions, including electrophilic and nucleophilic substitutions, although the existing substituents will direct the position of further modifications.
- Methoxy Group: The methoxy group can potentially be cleaved to reveal a hydroxyl group, allowing for further functionalization.





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